molecular formula C10H8N2O3 B8721719 1-Methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

1-Methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B8721719
M. Wt: 204.18 g/mol
InChI Key: SGOMDDADWODRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-12-8-6(3-2-4-11-8)5-7(9(12)13)10(14)15/h2-5H,1H3,(H,14,15)

InChI Key

SGOMDDADWODRSH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.66 g (7.1 mmol) of ethyl 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate was dissolved in 1,4-dioxane (50 mL), and 0.45 g (11 mmol) of lithium hydroxide monohydrate and 10 mL of water were added to the solution at room temperature. The resulting mixture was stirred for 1.5 hours at room temperature. The reaction mixture was poured into an aqueous solution of sodium hydrogen carbonate, and the mixture was washed with ethyl acetate. The aqueous phase was acidified with citric acid, and then the mixture was extracted with ethyl acetate. The organic phase was washed with water, dried, and concentrated. The residue was washed with diisopropyl ether, and 1.30 g (yield: 89%) of the title compound was obtained as colorless crystals.
Name
ethyl 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

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